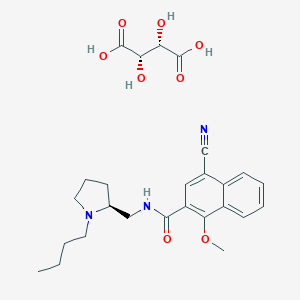

(S)-萘法多肽酒石酸盐

描述

Synthesis Analysis

The synthesis of (S)-Nafadotride tartrate involves the creation of (S)-Nafadotride as the active moiety, which is then combined with tartaric acid to form the tartrate salt. While specific synthesis details are not directly provided in the available literature, the compound's selective activity at dopamine D3 receptors suggests a sophisticated design to enhance specificity and efficacy.

Molecular Structure Analysis

(S)-Nafadotride tartrate's molecular structure is characterized by its ability to bind selectively to the D3 dopamine receptor with high affinity. The levoisomer of Nafadotride, which is the active form, shows an apparent Ki value of 0.3 nM at the dopamine D3 receptor, indicating strong binding affinity. The molecule's structure likely features functional groups that enable this selective interaction, although detailed structural analysis specific to the tartrate salt form is not provided in the reviewed literature.

Chemical Reactions and Properties

While specific chemical reactions involving (S)-Nafadotride tartrate are not detailed, its pharmacological profile suggests that it undergoes interactions typical of receptor-ligand binding dynamics. The compound's ability to act as a competitive antagonist at the D3 receptor site without intrinsic activity suggests a precise molecular interaction that inhibits the receptor's activation by endogenous dopamine or other agonists.

Physical Properties Analysis

The physical properties of (S)-Nafadotride tartrate, such as solubility, stability, and crystalline structure, are crucial for its application in research and potential therapeutic uses. While specific data on these properties are not available, the tartrate salt form generally improves the compound's solubility in aqueous solutions, facilitating its use in biological studies.

Chemical Properties Analysis

The chemical properties of (S)-Nafadotride tartrate, including its reactivity, pharmacokinetics, and metabolism, are foundational to understanding its function and potential as a pharmacological tool. The compound's selective antagonism at the D3 receptor suggests a specific chemical interaction mechanism, although the detailed pathways of its metabolism and elimination are not detailed in the accessible research.

- (Sautel et al., 1995)

- (Craig et al., 2015)

- (Kuballa et al., 2005)

科学研究应用

萘法多肽对 D2 多巴胺受体的体内占据率:Levant 和 Vansell (1997) 的这项研究发现,萘法多肽在特定剂量下给药时会阻断 D2 受体,从而产生药理作用。这表明它在与 D2 多巴胺受体相关的疾病中具有潜在用途 (Levant 和 Vansell,1997 年)。

萘法多肽,一种有效的优先多巴胺 D3 受体拮抗剂,激活啮齿动物的运动:Sautel 等人(1995 年)将萘法多肽确立为一种高效、有竞争力和优先的多巴胺 D3 受体拮抗剂。发现它可以增加啮齿动物的自发运动和攀爬行为,表明在多巴胺相关行为研究中具有潜在应用 (Sautel 等人,1995 年)。

萘法多肽(一种多巴胺 D3 受体拮抗剂)在大鼠中的中枢作用:Kuballa 等人(2005 年)将萘法多肽与其他多巴胺受体拮抗剂进行了比较,发现它具有不同的行为和生化作用谱,部分类似于氯氮平。这项研究突出了它在神经药理学中广泛应用的潜力 (Kuballa 等人,2005 年)。

伏隔核中多巴胺 D2/3 受体对大鼠冲动行为的可分离控制:Besson 等人(2010 年)使用萘法多肽研究了多巴胺 D2/3 受体在冲动中的作用。他们发现它在伏隔核的不同亚区中以不同的方式调节冲动行为,表明它可用于研究冲动和相关疾病 (Besson 等人,2010 年)。

萘法多肽给药增加了 D1 和 D1/D2 多巴胺受体介导的行为:Dall'olio 等人(2002 年)证明,萘法多肽在阻断 D3 受体的剂量下,可以增强运动活性并增强某些多巴胺受体介导的行为。这表明它在探索多巴胺受体相互作用的动态方面很有用 (Dall'olio 等人,2002 年)。

属性

IUPAC Name |

N-[[(2S)-1-butylpyrrolidin-2-yl]methyl]-4-cyano-1-methoxynaphthalene-2-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2.C4H6O6/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2;5-1(3(7)8)2(6)4(9)10/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t17-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPHJTZRFZTRKU-FJMPKIMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CCC[C@H]1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582029 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--N-{[(2S)-1-butylpyrrolidin-2-yl]methyl}-4-cyano-1-methoxynaphthalene-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Nafadotride tartrate | |

CAS RN |

173429-65-7 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--N-{[(2S)-1-butylpyrrolidin-2-yl]methyl}-4-cyano-1-methoxynaphthalene-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

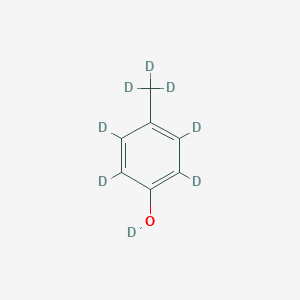

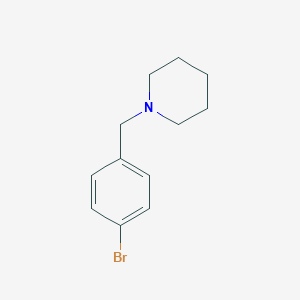

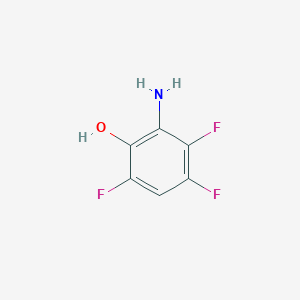

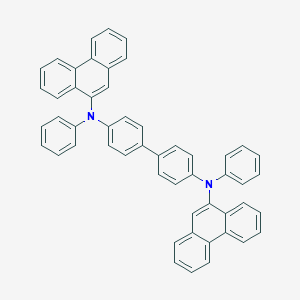

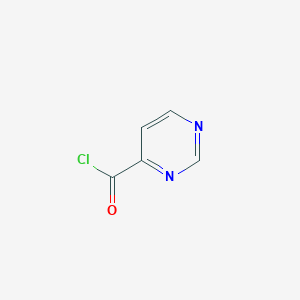

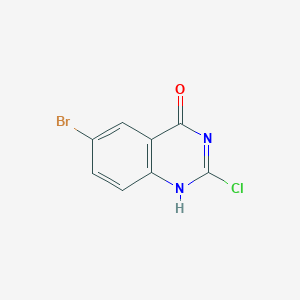

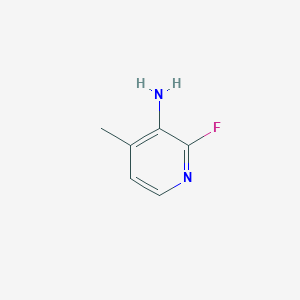

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)

![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)